molecular formula C16H36N4 B1234632 Tetrabutylammonium azide CAS No. 993-22-6

Tetrabutylammonium azide

Cat. No.: B1234632
CAS No.: 993-22-6
M. Wt: 284.48 g/mol
InChI Key: GMRIOAVKKGNMMV-UHFFFAOYSA-N
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Description

Tetrabutylammonium azide, also known as this compound, is a useful research compound. Its molecular formula is C16H36N4 and its molecular weight is 284.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anionic Polymerization

Tetrabutylammonium azide has been found effective in initiating the anionic polymerization of ethyl acrylate, resulting in azide-end polymers with narrow molecular weight distributions. These polymers are highly reactive and suitable for copper-catalyzed azide–alkyne cycloaddition (Kataoka et al., 2017).

Ring-Opening Polymerization

This compound serves as an initiator for anionic ring-opening polymerization, particularly for synthesizing azide-terminated linear poly(glycidyl phenyl ether) and generating pure cyclic structures. This process is vital in achieving high end-group fidelity in polymers (Ochs et al., 2018).

Catalysis in Organic Synthesis

The compound is used in the efficient azidation of 1,3-dicarbonyl compounds, resulting in tertiary azides with good yields. This method is practical and green, providing a variety of azidated keto esters, amides, and ketones (Dhineshkumar & Prabhu, 2016).

Pharmaceutical Applications

In pharmaceutical research, this compound finds use in HPLC analysis, particularly as a phase-transfer agent in PET radiochemistry. Its analysis is crucial due to its toxicity (Bogni et al., 2019).

Photocatalysis

Tetrabutylammonium derivatives are used in photocatalytic activities, such as the activation of Si−H bonds in silyl hydrides for hydrosilylation of electron‐poor alkenes. This process depends on the type of silyl hydride used (Qrareya et al., 2015).

Synthesis of Functionalized Molecules

It is instrumental in synthesizing highly functionalized cyclopentenes, offering a facile route to multifunctionalized molecules that can serve as precursors for further chemical synthesis (Alishetty et al., 2018).

Mechanism of Action

Target of Action

Tetrabutylammonium azide is a versatile reagent used in organic synthesis . It primarily targets organic molecules, facilitating various chemical transformations. It is particularly effective in the synthesis of heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C .

Mode of Action

This compound acts as a catalyst and a reagent in several chemical reactions . It facilitates the aerobic oxidative transformation of primary azides to nitriles and substitution reactions at tetracoordinate boron . As a catalyst, it enhances the reaction rate and product yield without being consumed in the process .

Biochemical Pathways

The exact biochemical pathways influenced by this compound are dependent on the specific reactions it catalyzes. For instance, in the synthesis of heteroarylannulated bicyclic morpholines, it may influence the pathways related to the formation of these complex structures .

Pharmacokinetics

Its solubility in both aqueous and organic solvents suggests it may have good bioavailability .

Result of Action

The result of this compound’s action is the successful synthesis of various organic compounds. For example, it can help produce heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C . It also aids in the aerobic oxidative transformation of primary azides to nitriles .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability . The presence of other reagents can also affect its efficacy as a catalyst or reagent .

Safety and Hazards

Tetrabutylammonium azide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is a flammable solid . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium azide plays a significant role in biochemical reactions, particularly in the synthesis of heteroarylannulated bicyclic morpholines and cyanimide-based inhibitors of cathepsin C . It interacts with various enzymes and proteins, facilitating the aerobic oxidative transformation of primary azides to nitriles and substitution reactions at tetracoordinate boron . These interactions are crucial for the formation of cyclic carbonates and other complex organic molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system and cause skin and eye irritation . The compound’s impact on cell function is primarily due to its ability to interact with cellular proteins and enzymes, altering their activity and leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various biochemical reactions, including the aerobic oxidative transformation of primary azides to nitriles . The compound’s ability to inhibit or activate enzymes is a key aspect of its mechanism of action, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions (2-8°C) and has a melting point of 84-88°C . Long-term exposure to this compound can lead to chronic effects on cellular function, including potential damage to the respiratory system . Its stability and degradation over time are important factors to consider in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including acute toxicity and potential damage to organs . Understanding the dosage thresholds is crucial for safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the nucleotide salvage pathway, where azide-modified nucleosides are converted to nucleotide triphosphates . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can impact its activity and function, influencing the outcomes of biochemical reactions . Understanding these transport mechanisms is essential for optimizing the compound’s use in research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell, affecting the efficiency of biochemical reactions . Mapping its subcellular distribution is important for understanding its role in cellular processes.

Properties

IUPAC Name

tetrabutylazanium;azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRIOAVKKGNMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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DSSTOX Substance ID

DTXSID1061360
Record name 1-Butanaminium, N,N,N-tributyl-, azide
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Molecular Weight

284.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-22-6
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-22-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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Record name 1-Butanaminium, N,N,N-tributyl-, azide
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Record name 1-Butanaminium, N,N,N-tributyl-, azide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of tetrabutylammonium azide in scientific research?

A1: this compound (TBAN3) is widely employed as a reagent for introducing azide groups into molecules. [, , , , ] This is a crucial step in various chemical syntheses, particularly in preparing polymers with tailored functionalities and synthesizing pharmaceutical compounds. [, , , , ]

Q2: How does the structure of TBAN3 contribute to its reactivity?

A2: TBAN3 consists of a tetrabutylammonium cation ([(CH3CH2CH2CH2)4N]+) and an azide anion (N3−). [] The bulky, non-polar tetrabutylammonium cation enhances the solubility of the azide anion in organic solvents, [, ] while also increasing its nucleophilicity, making it more reactive towards electrophilic substrates. [, , ]

Q3: Can you provide examples of reactions where TBAN3 acts as a nucleophile?

A3: TBAN3 readily reacts with alkyl halides, replacing the halogen atom with an azide group. This reaction is particularly effective with tertiary and secondary halides, allowing the synthesis of alkyl azides. [] This reactivity is utilized in end-group transformations of halide-end polymethacrylates, converting them into azido-end polymers for various applications. []

Q4: Are there any specific advantages of using TBAN3 for azidation compared to other azide sources?

A4: Compared to inorganic azide salts like sodium azide, TBAN3 exhibits superior solubility in organic solvents. [, , , ] This enhanced solubility allows for faster and more efficient reactions, often requiring a lower excess of TBAN3. [, ] Additionally, its use can enable metal-free synthesis routes, which can be beneficial for synthesizing biologically active compounds. [, ]

Q5: What role does TBAN3 play in the synthesis of cyclic poly(glycidyl phenyl ether)?

A5: TBAN3 can initiate the anionic ring-opening polymerization of glycidyl phenyl ether, producing linear poly(glycidyl phenyl ether) with an azide group at one end. [] This azide-terminated polymer can then undergo a copper-catalyzed alkyne–azide cycloaddition (“click” reaction), leading to the formation of monocyclic poly(glycidyl phenyl ether) with high purity. []

Q6: How is TBAN3 used in the synthesis of "clickable" polymers?

A6: TBAN3 is crucial for introducing azide functionalities at the end of polymer chains. [, ] For instance, α-azido, ω-hydroxy heterofunctional polyethylene oxide (PEO) can be prepared by anionic ring-opening polymerization using TBAN3 as an initiator. [] This functionalized PEO can then be further modified for applications like AGET ATRP (activators generated by electron transfer for atom transfer radical polymerization), leading to the creation of star-shaped PEO with clickable azide groups. []

Q7: Can you provide an example of TBAN3 being used in the synthesis of a specific class of organic compounds?

A7: TBAN3 is a crucial reagent in synthesizing 5-substituted 1H-tetrazoles. [] It acts as both the azide source and, upon reaction with the reaction solvent tetrabutylammonium bromide, generates this compound in situ, which is the active nucleophile in the reaction. []

Q8: What is the role of TBAN3 in studying the reactivity of vinyl cations?

A8: TBAN3 can act as a nucleophile to trap vinyl cations generated during photolysis reactions. [, ] For example, in the photolysis of vinyl bromides, TBAN3 effectively traps the transient vinyl cation, forming the corresponding vinyl azide. [, ] This reaction provides valuable insights into the reactivity and lifetime of vinyl cations.

Q9: Has TBAN3 been used in the synthesis of radiolabeled compounds for medical imaging?

A9: Yes, TBAN3 has been employed in the synthesis of [11C]physostigmine, a radiolabeled inhibitor of acetylcholinesterase. [] This radiolabeled compound is used in positron emission tomography (PET) to study acetylcholinesterase activity in the brain. []

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